molecular formula C10H11N3O2 B184608 2,5-Piperazinedione, 1-amino-4-phenyl- CAS No. 70218-65-4

2,5-Piperazinedione, 1-amino-4-phenyl-

Cat. No. B184608
CAS RN: 70218-65-4
M. Wt: 205.21 g/mol
InChI Key: LRTNRPOFQCVUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Piperazinedione, 1-amino-4-phenyl- (PPAP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. PPAP is a derivative of piperazine and is structurally similar to phenylpiracetam, a nootropic drug. PPAP has been shown to exhibit a range of interesting biological activities, including cognitive enhancement and neuroprotection.

Mechanism Of Action

The exact mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- is not fully understood. However, it is believed that 2,5-Piperazinedione, 1-amino-4-phenyl- acts as a dopamine reuptake inhibitor and a nicotinic acetylcholine receptor agonist. These actions may contribute to its cognitive-enhancing and neuroprotective effects.

Biochemical And Physiological Effects

2,5-Piperazinedione, 1-amino-4-phenyl- has been shown to increase the levels of dopamine and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. This may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,5-Piperazinedione, 1-amino-4-phenyl- in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one of the limitations of using 2,5-Piperazinedione, 1-amino-4-phenyl- is its relatively high cost compared to other cognitive-enhancing compounds.

Future Directions

There are several future directions for the study of 2,5-Piperazinedione, 1-amino-4-phenyl-. One of the most promising directions is the development of 2,5-Piperazinedione, 1-amino-4-phenyl- derivatives with improved cognitive-enhancing and neuroprotective properties. Another direction is the investigation of the potential therapeutic applications of 2,5-Piperazinedione, 1-amino-4-phenyl- in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Piperazinedione, 1-amino-4-phenyl- and its effects on the brain.

Synthesis Methods

2,5-Piperazinedione, 1-amino-4-phenyl- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-phenylpiperazine with phosgene to form 1-phenyl-4-chloro-2,5-dioxo-pyrrolidine. This intermediate is then reacted with ammonia to form 2,5-Piperazinedione, 1-amino-4-phenyl-. Another method involves the reaction of 1-phenylpiperazine with phthalic anhydride to form N-phenylphthalimide, which is then reduced with lithium aluminum hydride to form 2,5-Piperazinedione, 1-amino-4-phenyl-.

Scientific Research Applications

2,5-Piperazinedione, 1-amino-4-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most interesting applications of 2,5-Piperazinedione, 1-amino-4-phenyl- is its cognitive-enhancing properties. Studies have shown that 2,5-Piperazinedione, 1-amino-4-phenyl- can improve cognitive function, memory retention, and learning ability in rodents. 2,5-Piperazinedione, 1-amino-4-phenyl- has also been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

70218-65-4

Product Name

2,5-Piperazinedione, 1-amino-4-phenyl-

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1-amino-4-phenylpiperazine-2,5-dione

InChI

InChI=1S/C10H11N3O2/c11-13-7-9(14)12(6-10(13)15)8-4-2-1-3-5-8/h1-5H,6-7,11H2

InChI Key

LRTNRPOFQCVUGW-UHFFFAOYSA-N

SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N

Canonical SMILES

C1C(=O)N(CC(=O)N1C2=CC=CC=C2)N

Other CAS RN

70218-65-4

Origin of Product

United States

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